Xenon tetrafluoride
Description
Structure
2D Structure
Properties
IUPAC Name |
tetrafluoroxenon | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F4Xe/c1-5(2,3)4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSSQXXJRBEGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Xe](F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4Xe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | xenon tetrafluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Xenon_tetrafluoride | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160062 | |
| Record name | Xenon tetrafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] | |
| Record name | Xenon tetrafluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8708 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13709-61-0 | |
| Record name | Xenon tetrafluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xenon tetrafluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xenon tetrafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xenon tetrafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XENON TETRAFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O825AI8P4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Kinetics
Direct Synthesis from Elemental Xenon and Fluorine
The most common and historically significant method for producing xenon tetrafluoride is the direct reaction between xenon gas and fluorine gas. This process, first achieved by Neil Bartlett in 1962, requires carefully controlled conditions to ensure the formation of XeF₄.
Optimization of Reaction Conditions: Temperature, Pressure, and Stoichiometry
The direct synthesis of XeF₄ is typically carried out by reacting xenon and fluorine in a sealed vessel under specific temperature, pressure, and stoichiometric ratios.
Stoichiometry: While the balanced chemical equation for the formation of this compound is Xe(g) + 2F₂(g) → XeF₄(s), experimental preparations often vary the xenon to fluorine ratio. Common ratios reported include a 1:5 molar ratio of Xe to F₂ aakash.ac.insimply.sciencetardigrade.inosti.gov, or using an excess of fluorine google.com. Some sources indicate a 1:2 ratio or simply state "excess fluorine" to ensure complete xenon reaction shaalaa.comechemi.com.
Temperature: Temperatures ranging from 350°C to 450°C are frequently cited for the direct synthesis, with 400°C being a commonly used specific temperature aakash.ac.inosti.govgoogle.com. Another set of conditions involves heating to 873 K (approximately 600°C) simply.sciencetardigrade.in. The reaction is exothermic, releasing approximately 251 kJ/mol wikipedia.org.
Pressure: Pressures for the reaction can vary significantly. Some methods employ pressures around 6-7 atmospheres (atm) or bar aakash.ac.insimply.sciencetardigrade.in. Other protocols involve supplying fluorine at pressures of approximately 20 atm and xenon to achieve a total pressure of 27-28 atm google.com.
Reaction Time and Mixing: The reaction mixture is often held for a period to ensure complete mixing and reaction, with times ranging from 20 minutes to 1 hour osti.govgoogle.comgoogle.com. In some instances, ignition of the mixture using a current pulse to temperatures of 650–700°C has been employed google.com. The reaction is understood to be primarily heterogeneous, with some studies suggesting a zero or first-order dependence on fluorine concentration escholarship.org.
Role of Reaction Vessels and Material Compatibility (e.g., Nickel)
The highly reactive nature of fluorine necessitates the use of specific materials for reaction vessels. Nickel and stainless steel are commonly employed due to their resistance to fluorine aakash.ac.ingoogle.comgoogle.combpchalihacollege.org.inrice.edugoogle.comchem-soc.si. Nickel, in particular, forms a protective, non-peeling passivation layer of nickel(II) fluoride (B91410) on its interior surfaces when exposed to fluorine, preventing further reaction and corrosion aakash.ac.in. These metal vessels also exhibit catalytic activity in the synthesis escholarship.org.
Alternative Synthetic Routes and Precursor Chemistry
While direct synthesis is prevalent, alternative methods and the use of other xenon fluorides as precursors offer pathways to XeF₄.
Formation via Pyrolysis or Disproportionation of Higher Xenon Fluorides
This compound can be synthesized through the pyrolysis of xenon hexafluoride (XeF₆) in the presence of sodium fluoride (NaF) echemi.comallen.inwikipedia.org. This method is noted for yielding high-purity XeF₄. Xenon hexafluoride itself can be prepared by heating xenon difluoride (XeF₂) over a nickel fluoride (NiF₂) catalyst at high temperatures aakash.ac.inechemi.comallen.inwikipedia.org.
Synthesis through Photochemical or Radiolytic Activation
Photochemical activation, typically using ultraviolet (UV) light, is a known method for synthesizing xenon difluoride (XeF₂) from xenon and fluorine shaalaa.comechemi.comallen.inwikipedia.orgquora.com. While direct photochemical synthesis of XeF₄ is less commonly detailed, UV irradiation in specific environments, such as in a nickel container or dissolved in anhydrous hydrogen fluoride with catalytic oxygen, has been noted to lead to selective reactions in xenon-fluorine chemistry wikipedia.org. Radiolytic activation, involving gamma irradiation, has also been implicated in selective xenon-fluorine reactions wikipedia.org.
Purification Techniques for this compound
Following synthesis, purification is essential to isolate XeF₄ from unreacted starting materials and byproducts.
Fractional sublimation is the primary method for purifying this compound echemi.comwikipedia.orgbpchalihacollege.org.in. This compound is notably less volatile than xenon difluoride (XeF₂) and xenon hexafluoride (XeF₆), allowing it to be separated by sublimation at approximately 117°C wikipedia.org. Unreacted xenon and fluorine can be removed through this process .
Data Tables
Table 1: Direct Synthesis Conditions for this compound (XeF₄)
| Condition | Reported Values | Source(s) |
| Temperature | 350–450°C; 400°C; 873 K (approx. 600°C); 650–700°C (ignition) | aakash.ac.insimply.sciencetardigrade.inosti.govgoogle.com |
| Pressure | 6 atm; 7 bar; 20 atm F₂ / 27–28 atm total pressure | aakash.ac.insimply.sciencetardigrade.ingoogle.com |
| Stoichiometry | 1:5 (Xe:F₂); 1:2 (Xe:F₂); Excess F₂ | aakash.ac.insimply.sciencetardigrade.inosti.govgoogle.comshaalaa.comechemi.com |
| Reaction Time | 20 minutes; 35 minutes; 1 hour | osti.govgoogle.comgoogle.com |
| Vessel Material | Nickel; Stainless Steel | aakash.ac.ingoogle.comgoogle.combpchalihacollege.org.inrice.edugoogle.comchem-soc.si |
| Reaction Type | Exothermic | wikipedia.org |
Table 2: Key Properties of this compound Relevant to Synthesis and Purification
| Property | Value | Source(s) |
| Appearance | Colorless crystalline solid | simply.scienceechemi.comwikipedia.orgrice.edufiveable.me |
| Melting Point | 390 K (117°C) (sublimes) | simply.sciencewikipedia.org |
| Sublimation Point | 117°C | echemi.comwikipedia.org |
| Density | 4.040 g/cm³ (solid) | wikipedia.org |
| Solubility in water | Reacts | wikipedia.org |
Table 3: Alternative Synthetic Routes for this compound
| Method | Precursor(s) | Conditions | Notes | Source(s) |
| Pyrolysis | XeF₆ | In the presence of NaF | Yields high-purity XeF₄ | echemi.comallen.inwikipedia.org |
| Direct Synthesis (Photochemical/Radiolytic) | Xe, F₂ | UV light, γ-irradiation | Primarily documented for XeF₂; potential for XeF₄ | shaalaa.comechemi.comwikipedia.orgallen.inwikipedia.orgquora.com |
Fractional Sublimation Methods
Purification of this compound often relies on its distinct physical properties, particularly its volatility. During the direct synthesis of xenon fluorides, a mixture of xenon difluoride (XeF₂), this compound (XeF₄), and xenon hexafluoride (XeF₆) can be formed due to their chemical equilibrium under varying conditions wikipedia.orgwikiwand.com. This compound is noted for being particularly involatile compared to XeF₂ and XeF₆ wikipedia.org. This difference in volatility allows for the separation and purification of XeF₄ through fractional sublimation wikipedia.orgwikiwand.com. This technique exploits the different temperatures at which these compounds sublime, enabling the isolation of relatively pure XeF₄ from the reaction mixture.
Kinetic and Thermodynamic Studies of this compound Formation
Understanding the kinetics and thermodynamics of XeF₄ formation provides critical insights into the conditions required for its synthesis and its inherent stability.
The primary synthetic route for this compound is the direct reaction of xenon gas with fluorine gas:
Xe(g) + 2F₂(g) → XeF₄(s) wikipedia.orgwikiwand.combrainly.comfiveable.meunacademy.comlibretexts.org
This reaction is exothermic, releasing approximately 251 kJ/mol wikipedia.orgwikiwand.com. Controlling the precise reaction rate and achieving selectivity can be challenging due to the equilibrium that exists between xenon difluoride, tetrafluoride, and hexafluoride wikipedia.orgwikiwand.com. The difluoride is favored at lower temperatures with less fluorine, while the hexafluoride is favored at higher temperatures with excess fluorine wikipedia.orgwikiwand.com. Kinetic studies have been conducted to investigate the formation of xenon fluorides, including XeF₄, by monitoring changes in absorption spectra of the reactants escholarship.org. While these studies aim to elucidate the reaction pathways and rates, detailed mechanistic insights into the specific rate-determining steps or intermediates for the direct Xe + 2F₂ reaction are complex and depend heavily on the precise reaction conditions, such as temperature, pressure, and the presence of catalysts or irradiation wikipedia.orgwikiwand.com.
The thermodynamic properties of this compound reveal its energetic landscape and stability. The formation of XeF₄ from its constituent elements is an exothermic process.
| Property | Value (Solid) | Value (Gas) | Units | Reference |
| Standard Enthalpy of Formation | -266.29 ± 0.88 | -251 | kJ/mol | aip.org, wikipedia.org |
| Standard Molar Entropy (S°₂₉₈) | N/A | 167.00 ± 0.17 | J·mol⁻¹·K⁻¹ | aip.org |
| Standard Molar Entropy (S°₂₉₈) | N/A | 146 | J·mol⁻¹·K⁻¹ | wikipedia.org |
The reaction Xe + 2F₂ → XeF₄ is exothermic, releasing a significant amount of energy wikipedia.orgwikiwand.com. This compound is generally stable under normal ambient temperature and pressure conditions unacademy.com. However, at elevated temperatures, around 400°C, XeF₄ can undergo thermal decomposition or disproportionation, for instance, reacting with xenon gas to form xenon difluoride (XeF₂) .
Compound List:
this compound (XeF₄)
Xenon difluoride (XeF₂)
Xenon hexafluoride (XeF₆)
Xenon trioxide (XeO₃)
Hydrofluoric acid (HF)
Oxygen (O₂)
Xenon (Xe)
Fluorine (F₂)
Nickel(II) fluoride (NiF₂)
Cesium fluoride (CsF)
Cesium pentafluoroxenate(IV) (CsXeF₅)
Bismuth pentafluoride (BiF₅)
Xenon pentafluoride cation ([XeF₅]⁺)
Xenon trifluoride cation ([XeF₃]⁺)
Xenon difluoride anion ([XeF₃]⁻)
Xenon oxyfluorides (e.g., XeOF₄)
Xenon oxides (e.g., XeO₃, XeO₄)
Advanced Molecular and Electronic Structure Theory
Valence Shell Electron Pair Repulsion (VSEPR) Theory Applications
VSEPR theory is a model used to predict the geometry of individual molecules from the number of electron pairs surrounding their central atoms. study.com For xenon tetrafluoride, the central atom is xenon (Xe), which is bonded to four fluorine (F) atoms and possesses two lone pairs of electrons. youtube.com
To minimize electrostatic repulsion, the electron pairs arrange themselves to be as far apart as possible. The most stable arrangement for six electron pairs is an octahedron. However, the presence of two lone pairs influences the final molecular shape. testbook.com VSEPR theory dictates that the repulsion between electron pairs follows the order: lone pair-lone pair > lone pair-bond pair > bond pair-bond pair. To minimize these repulsive forces, the two lone pairs position themselves on opposite sides of the xenon atom (in axial positions), 180° apart. quora.comvedantu.com This arrangement leaves the four fluorine atoms in the equatorial positions, resulting in a square planar molecular geometry. quora.comgeometryofmolecules.com In this configuration, all four Xe-F bonds are in a single plane, and the F-Xe-F bond angles are 90 degrees. geometryofmolecules.comyoutube.com
The square planar structure predicted by VSEPR theory has been confirmed by experimental methods, including X-ray crystallography. mdpi.com These studies validate the arrangement of the atoms and the specific bond angles within the molecule.
| VSEPR Analysis of this compound (XeF₄) | |
| Central Atom | Xenon (Xe) |
| Valence Electrons of Central Atom | 8 |
| Bonding Electron Pairs (X) | 4 (from four Xe-F bonds) |
| Non-bonding Electron Pairs (E) | 2 |
| Total Electron Pairs | 6 |
| AXE Notation | AX₄E₂ |
| Electron Geometry | Octahedral |
| Molecular Geometry | Square Planar |
| Bond Angles | 90° and 180° |
The final square planar shape of this compound is a direct consequence of the repulsive forces exerted by the lone pairs of electrons on the bonding pairs. britannica.com In an octahedral arrangement, there are two primary positions for the lone pairs: adjacent (cis, at 90°) or opposite (trans, at 180°).
If the lone pairs were in a cis-arrangement, they would exert strong repulsive forces on each other and on the adjacent bonding pairs. quora.com By adopting a trans-arrangement where they are 180° apart, the strong lone pair-lone pair repulsion is minimized as much as possible. vedantu.com This configuration also effectively balances the lone pair-bond pair repulsions, forcing the four Xe-F bonds into a square planar arrangement around the central atom. youtube.com The lone pairs occupy the axial positions above and below this plane, leading to a stable molecular structure. youtube.com
Hybridization Schemes and Orbital Interactions
Valence bond theory uses the concept of hybridization to explain the formation of chemical bonds and the observed molecular geometries. For hypervalent molecules like XeF₄, this model involves the mixing of atomic orbitals to form new hybrid orbitals.
In its ground state, the xenon atom has an electron configuration of [Kr] 4d¹⁰ 5s² 5p⁶. allen.in All its valence electrons are paired, meaning it cannot form covalent bonds. aakash.ac.in To form four bonds with fluorine, xenon must have four unpaired electrons. This is achieved by promoting two electrons from the filled 5p orbitals to the empty 5d orbitals. byjus.comunacademy.com This process is an excitation that requires energy. youtube.com
The new electron configuration in this excited state allows for the mixing of one 5s orbital, three 5p orbitals, and two 5d orbitals. aakash.ac.in This mixing process, known as sp³d² hybridization , results in the formation of six equivalent hybrid orbitals. vedantu.comunacademy.com These six sp³d² hybrid orbitals arrange themselves in an octahedral geometry to minimize repulsion. unacademy.com
Four of these hybrid orbitals, each containing one unpaired electron, overlap with the 2p orbitals of the four fluorine atoms to form four sigma (σ) bonds. byjus.com The remaining two hybrid orbitals accommodate the two non-bonding lone pairs of electrons. vedantu.com This sp³d² hybridization model successfully accounts for the octahedral electron geometry and the square planar molecular shape of XeF₄. quora.com
| Hybridization Process in Xenon (for XeF₄) | Orbital Diagram |
| Ground State of Xe | 5s² 5p⁶ 5d⁰ |
| Excited State of Xe | 5s² 5p⁴ 5d² |
| sp³d² Hybridized State | Six sp³d² hybrid orbitals |
The concept of promoting electrons to vacant d-orbitals has historically been a common explanation for the bonding in hypervalent compounds, including those of noble gases. aakash.ac.inreddit.com According to this model, the availability of low-lying, empty d-orbitals in elements from the third period and below allows them to expand their octet and form more bonds than would otherwise be expected. reddit.com For xenon, the 5d orbitals are utilized for this purpose. byjus.com The energy required to promote electrons to these d-orbitals is thought to be compensated by the energy released upon forming strong bonds with highly electronegative elements like fluorine and oxygen. aakash.ac.in
While the sp³d² hybridization model is a useful and widely taught framework for understanding the geometry of molecules like XeF₄, modern computational chemistry suggests that the actual involvement of d-orbitals in the bonding of main group elements is less significant than this model implies. reddit.com More advanced models, such as molecular orbital theory, provide an alternative description that does not heavily rely on d-orbital participation.
Molecular Orbital (MO) Theory and Bonding Descriptions
Molecular Orbital (MO) theory offers a more sophisticated and often more accurate description of bonding, particularly in hypervalent compounds. This theory considers the formation of molecular orbitals that extend over the entire molecule, created from the linear combination of atomic orbitals (LCAO).
For XeF₄, an alternative to d-orbital hybridization is the concept of a three-center four-electron (3c-4e) bond . tutorsglobe.com In this model, the bonding can be described by considering the interaction of the 5p orbitals of xenon with the 2p orbitals of the fluorine atoms. tutorsglobe.com
Specifically, a linear F-Xe-F arrangement can be described by the combination of the Xe 5p orbital and the 2p orbitals from two fluorine atoms. This combination of three atomic orbitals creates three molecular orbitals:
A bonding orbital (σ), occupied by two electrons, which holds the three atoms together.
A non-bonding orbital (n), occupied by two electrons, primarily located on the fluorine atoms.
An anti-bonding orbital (σ*), which remains unoccupied.
In XeF₄, there are two such linear 3c-4e bonds positioned at a 90° angle to each other, which accounts for the four Xe-F bonds and the square planar geometry. tutorsglobe.com This MO approach successfully explains the bonding and structure of this compound without requiring the promotion of electrons to d-orbitals, providing a description that is more consistent with modern quantum mechanical calculations. tutorsglobe.com
Qualitative and Quantitative MO Approaches to Xe-F Bonds
A qualitative molecular orbital (MO) approach for the σ-bonding in the square planar XeF₄ molecule (D₄h symmetry) involves the combination of the xenon 5s and 5p orbitals with the 2p orbitals of the four fluorine atoms. This interaction gives rise to a set of bonding, non-bonding, and antibonding molecular orbitals.
A simplified MO diagram considers the linear F-Xe-F fragments. For each of these fragments, the xenon 5p orbital combines with the 2p orbitals of two fluorine atoms to form a set of three molecular orbitals: a bonding (σ), a non-bonding (n), and an antibonding (σ*) orbital. In XeF₄, there are two such linear F-Xe-F arrangements, which are orthogonal to each other.
Three-Center, Four-Electron (3c-4e) Bonding Model Relevance
The bonding in this compound is aptly described by the three-center, four-electron (3c-4e) bond model. This model is crucial for understanding hypervalent molecules where the central atom appears to exceed the octet rule. In XeF₄, the square planar geometry can be envisioned as being formed by two perpendicular 3c-4e bonds.
Each F-Xe-F linear unit constitutes a 3c-4e bond. In this model, the p-orbital of the central xenon atom interacts with the p-orbitals of two fluorine atoms. This interaction leads to the formation of three molecular orbitals:
A bonding orbital (σ): Occupied by two electrons, delocalized over the three atoms.
A non-bonding orbital (n): Occupied by two electrons, primarily localized on the terminal fluorine atoms.
An antibonding orbital (σ):* Unoccupied.
This arrangement places four electrons in the bonding and non-bonding orbitals, resulting in a net bond order of approximately 0.5 for each Xe-F interaction within the three-center system. Consequently, the four Xe-F bonds in XeF₄ are considered to be weaker than a typical single covalent bond.
Quantum Chemical Approaches to Electron Density Distribution
The distribution of electrons within a molecule provides a fundamental description of its chemical bonding. Advanced quantum chemical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), offer powerful tools to analyze this distribution in this compound.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density, ρ(r), to define atoms, bonds, and characterize the nature of chemical interactions. A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density and its Laplacian (∇²ρ(r)) at these BCPs provide insight into the nature of the bond.
For a chemical bond to exist between two atoms, a bond path, a line of maximum electron density, must connect their nuclei, with a BCP located along this path. The value of the electron density at the BCP, ρ(r_BCP), correlates with the bond order. The Laplacian of the electron density, ∇²ρ(r_BCP), indicates whether the electron density is locally concentrated (∇²ρ(r_BCP) < 0), characteristic of covalent bonds, or depleted (∇²ρ(r_BCP) > 0), typical of closed-shell interactions like ionic or van der Waals bonds.
While specific QTAIM data for this compound is not available in the provided search results, the general principles of the theory can be applied to understand the expected nature of the Xe-F bonds. Given the polar nature of the Xe-F bond, a significant ionic character is anticipated, which would be reflected in the QTAIM parameters.
Electron Localization Function (ELF) Studies
The Electron Localization Function (ELF) is a tool used to visualize regions of high electron localization, which are often associated with chemical bonds and lone pairs. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons.
The topology of the ELF scalar field is analyzed by identifying attractors, which are local maxima of the ELF. These attractors are classified based on the number of atomic cores they are connected to. For instance, a disynaptic attractor, located between two atomic cores, typically represents a covalent bond. A monosynaptic attractor is associated with a single atomic core and usually corresponds to a lone pair.
In the context of this compound, an ELF analysis would be expected to reveal disynaptic attractors located along the Xe-F bond paths, confirming the presence of covalent interactions. Additionally, monosynaptic attractors corresponding to the lone pairs on the xenon and fluorine atoms would be identified. The population of the basins associated with these attractors provides a quantitative measure of the number of electrons in a given bond or lone pair. While specific ELF basin population data for XeF₄ is not provided in the search results, studies on related xenon compounds have utilized ELF to characterize bonding. researchgate.net
Relativistic Effects on Electronic Structure
For heavy elements like xenon, relativistic effects can significantly influence their chemical properties by altering the electronic structure. These effects arise from the high velocities of core electrons, which approach the speed of light. The main relativistic contributions are the scalar relativistic effects and spin-orbit coupling.
Scalar relativistic effects arise from the relativistic mass increase of electrons and the Darwin term. These effects lead to a contraction of s and p orbitals and an expansion of d and f orbitals. In xenon, the contraction of the core orbitals leads to a more effective screening of the nuclear charge, which in turn causes the outer valence orbitals to expand.
Spin-orbit coupling is the interaction between the spin and orbital angular momenta of an electron. This interaction can cause the splitting of energy levels and can mix orbitals of different symmetries. For xenon, spin-orbit coupling is a significant factor that can influence the energies and compositions of its molecular orbitals.
Relativistic calculations on xenon fluorides have demonstrated the importance of these effects. For instance, relativistic effects have been shown to be negligible for the molecular properties of XeF₄ in one study acs.org, while another highlights their significance in accurately calculating NMR properties. researchgate.net Non-relativistic Hartree-Fock (HF) and relativistic Dirac-Hartree-Fock (DHF) calculations of the NMR shielding and spin-spin coupling constants of xenon fluorides, including XeF₄, have shown that relativity contributes significantly to the ¹²⁹Xe shielding constants. researchgate.net Furthermore, calculations of the ionization potentials of xenon fluorides have been corrected for relativistic effects to achieve better agreement with experimental values. arxiv.org These studies underscore the necessity of including relativistic effects in theoretical treatments of this compound to obtain a precise description of its electronic structure and properties.
Fluorinating Capabilities and Mechanistic Pathways
As a powerful fluorinating agent, XeF₄ can introduce fluorine atoms into a variety of organic and inorganic substrates. iaea.org
This compound is capable of fluorinating certain organic molecules, although detailed studies on its regioselectivity and stereochemistry are less common compared to those of xenon difluoride. The reactions are typically vigorous and can proceed at room temperature. aau.dk
One notable application is the fluorination of alkenes. For example, XeF₄ reacts with ethylene to produce 1,2-difluoroethane. aau.dk It has also been used to convert perfluoropropene to perfluoropropane. aau.dk
In the realm of aromatic chemistry, this compound has been shown to fluorinate aromatic rings, such as in toluene. researchgate.net However, specific details regarding the isomer distribution (regioselectivity) of the resulting fluorotoluenes are not extensively documented in the available literature. The mechanism is believed to involve electrophilic attack on the aromatic ring.
This compound is a highly effective agent for the fluorination of inorganic compounds and main group elements, often leading to the formation of the highest possible fluoride (B91410) of the element.
A key example is its reaction with sulfur tetrafluoride (SF₄) to produce sulfur hexafluoride (SF₆), a highly stable and inert gas. wikipedia.org In this reaction, XeF₄ acts as the oxidizing agent. wikipedia.org
It also reacts with other non-metals and metalloids. For instance, it can fluorinate silicon and phosphorus. Its reaction with platinum metal yields platinum tetrafluoride (PtF₄). researchgate.net
XeF₄ can also act as a fluoride ion donor (a Lewis base) in reactions with strong fluoride ion acceptors (Lewis acids) like pentafluorides of phosphorus (PF₅), arsenic (AsF₅), and antimony (SbF₅) to form adducts.
| Reactant | Product(s) | Reaction Type |
| Sulfur Tetrafluoride (SF₄) | Sulfur Hexafluoride (SF₆) + Xenon (Xe) | Fluorination/Redox |
| Platinum (Pt) | Platinum Tetrafluoride (PtF₄) + Xenon (Xe) | Fluorination/Redox |
| Boron Trichloride (BCl₃) | Boron Trifluoride (BF₃) + Xenon (Xe) + Chlorine (Cl₂) | Fluorination/Redox |
| Antimony Pentafluoride (SbF₅) | [XeF₃]⁺[SbF₆]⁻ | Adduct Formation (Lewis Base) |
| Hydrogen (H₂) | Xenon (Xe) + Hydrogen Fluoride (HF) | Reduction |
Oxidative Properties and Redox Chemistry
The +4 oxidation state of xenon in XeF₄ makes it a potent oxidizing agent, capable of undergoing redox reactions where it is reduced to elemental xenon (oxidation state 0).
This compound readily oxidizes iodide ions (I⁻) in solution to elemental iodine (I₂). This reaction is a classic demonstration of its oxidizing power. iaea.org
While direct reactions with other halide anions like chloride (Cl⁻) are less commonly cited, the products of XeF₄ hydrolysis are known to be strongly oxidizing. The aqueous solutions resulting from its reaction with water contain xenon trioxide (XeO₃), which is capable of oxidizing hydrochloric acid to chlorine gas. tau.ac.il
A standard reduction potential for this compound in aqueous solution is not typically reported because it reacts rapidly with water via hydrolysis rather than participating in a simple aqueous redox equilibrium. The hydrolysis itself is a complex disproportionation reaction.
However, the oxidizing strength of the xenon species involved can be estimated from related half-reactions. The potential for the reduction of the hydrolysis product, XeO₃, to xenon in acidic solution is estimated to be +1.8 V, indicating a powerful oxidizing agent. tau.ac.ildoubtnut.com
The disproportionation of XeF₄ in water involves both oxidation and reduction of xenon. The half-reactions can be represented as:
Reduction: 3Xe⁺⁴ + 12e⁻ → 3Xe⁰
Hydrolysis Reactions and Hydrolytic Pathways
This compound reacts readily with water, even trace amounts, undergoing a complex hydrolysis that serves as a prime example of a disproportionation reaction. tau.ac.il In this process, the xenon atom, initially in the +4 oxidation state, is simultaneously reduced to elemental xenon (Xe, oxidation state 0) and oxidized to form xenon trioxide (XeO₃), where xenon is in the +6 oxidation state. doubtnut.comresearchgate.net
This reaction produces elemental xenon gas, the highly soluble and explosive xenon trioxide, hydrofluoric acid, and oxygen gas.
Partial hydrolysis can also occur, especially in the presence of limited amounts of water, which can lead to the formation of xenon oxyfluorides, such as xenon oxydifluoride (XeOF₂).
| Reaction Type | Reactants | Products | Key Observation |
| Complete Hydrolysis | XeF₄, H₂O | Xe, XeO₃, HF, O₂ | Disproportionation of Xenon (+4 to 0 and +6) |
| Partial Hydrolysis | XeF₄, H₂O (limited) | XeOF₂, HF | Formation of oxyfluoride |
Reactivity and Reaction Mechanisms of Xenon Tetrafluoride
Xenon tetrafluoride (XeF₄) is a versatile and reactive fluorinating agent. Its chemical behavior is characterized by its reactions with water, its ability to act as both a Lewis acid and a Lewis base, and its interactions with various metal complexes.
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, particularly useful for studying compounds containing nuclei with NMR activity, such as ¹⁹F and ¹²⁹Xe.
The ¹²⁹Xe nucleus (spin I = 1/2) is highly valuable for NMR studies due to its wide chemical shift range and sensitivity to its local environment. While specific ¹²⁹Xe NMR chemical shift data for isolated XeF₄ in the gas phase is not detailed in the reviewed literature, ¹²⁹Xe NMR is instrumental in characterizing xenon compounds. The ¹²⁹Xe nucleus exhibits significant coupling to ¹⁹F nuclei in xenon fluorides, providing direct information about the connectivity and electronic interactions within the molecule. For XeF₄, the ¹²⁹Xe-¹⁹F spin-spin coupling constant has been reported as 3860 Hz when dissolved in anhydrous hydrogen fluoride (B91410) nih.gov. This coupling is a key parameter for understanding the electronic structure of the Xe-F bonds.
¹⁹F NMR spectroscopy is highly sensitive and provides detailed information about fluorine environments. For XeF₄, the ¹⁹F NMR spectrum typically exhibits a chemical shift that is highly dependent on the reference standard and the phase of the sample. In one study, the ¹⁹F chemical shift for XeF₄ was reported as +438 ppm relative to neat CFCl₃ ucsb.edu. This value reflects the electronic shielding experienced by the fluorine atoms in the molecule.
The ¹⁹F nucleus also couples with the ¹²⁹Xe nucleus, yielding a ¹²⁹Xe-¹⁹F spin-spin coupling constant. This coupling, as mentioned above, is measured to be 3860 Hz, confirming the direct interaction between the xenon and fluorine atoms nih.gov. The magnitude of this coupling constant is indicative of the degree of s-character in the Xe-F bonds, suggesting a significant contribution from s-orbitals in the bonding, which deviates from simple molecular orbital models that might predict less s-character cdnsciencepub.com.
Xenon fluorides, including XeF₄, have been characterized using gas-phase NMR spectroscopy, providing some of the earliest gas-phase NMR data for these compounds researchgate.net. These studies are crucial for understanding the intrinsic properties of the molecule in the absence of solvent effects. While solid-state NMR, particularly Magic Angle Spinning (MAS) NMR, is a powerful technique for studying solid compounds, detailed reports on solid-state MAS-NMR specifically for pure XeF₄ are less prominent in the reviewed literature compared to gas-phase studies or studies of XeF₂ coordination compounds researchgate.netresearchgate.net. However, the principles of NMR are applicable to both phases for structural elucidation.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, offering insights into its symmetry and structure. The vibrational spectra of XeF₄ have been instrumental in confirming its molecular geometry.
The seven fundamental vibrational modes of XeF₄ have been assigned based on IR and Raman spectroscopic data, correlating with the D₄h symmetry. These assignments provide a detailed understanding of the stretching and bending motions within the molecule.
Raman Active Modes:
ν₁ (A₁g): Symmetric stretch (543 cm⁻¹) datapdf.comacs.org
ν₂ (B₁g): Ring deformation/stretch (235 cm⁻¹) datapdf.comacs.org
ν₃ (B₂g): Asymmetric stretch (502 cm⁻¹) datapdf.comacs.org
Infrared Active Modes:
ν₄ (A₂u): Out-of-plane bend (291 cm⁻¹) datapdf.comacs.org
ν₅ (B₁u): In-plane bend (221 cm⁻¹) datapdf.comacs.org (This assignment is noted as uncertain datapdf.comacs.org)
ν₆ (Eᵤ): Degenerate stretch (586 cm⁻¹) datapdf.comacs.org
ν₇ (Eᵤ): Degenerate bend (123 cm⁻¹) datapdf.comacs.org
Note: Some sources report slightly different values for certain bands, for example, IR bands at 161, 291, and 586 cm⁻¹ and Raman peaks at 218, 524, and 554 cm⁻¹ libretexts.org. However, the assignments from Claassen et al. datapdf.comacs.org are widely cited.
Force field calculations have been performed to analyze these vibrational frequencies. Parameters derived from these calculations include a bond stretching constant of 3.00 mdynes/Å and an interaction constant between bonds at right angles of 0.12 datapdf.com. These values contribute to a comprehensive understanding of the forces within the XeF₄ molecule.
X-ray Diffraction and Neutron Diffraction Studies
The solid-state structure and precise atomic positions of xenon tetrafluoride have been elucidated through diffraction techniques, providing fundamental insights into its molecular geometry.
Single-Crystal X-ray Crystallography for Molecular Geometry
Single-crystal X-ray crystallography has been instrumental in confirming the molecular geometry of XeF₄. These studies reveal that the XeF₄ molecule adopts a square planar configuration in the solid state, belonging to the D₄h point group nih.govwikipedia.orgchemtube3d.com. Early X-ray analyses reported an average Xe-F bond length of 1.92 ± 0.03 Å nih.gov. Later crystallographic data, specifically for a monoclinic P2₁/c space group, indicated Xe-F bond lengths of approximately 2.02 Å materialsproject.org. The square planar arrangement is consistent with VSEPR theory, where the central xenon atom is bonded to four fluorine atoms and possesses two lone pairs of electrons positioned trans to each other, minimizing electron-pair repulsions wikipedia.org. The ability to obtain high-quality single crystals is a prerequisite for successful X-ray diffraction analysis wikipedia.org.
Mass Spectrometry Techniques
Mass spectrometry plays a vital role in understanding the fragmentation behavior and thermochemical properties of XeF₄ in the gas phase.
Fragmentation Patterns and Appearance Potentials
Mass spectrometric analysis of XeF₄ has revealed characteristic fragmentation patterns, yielding various xenon fluoride cations. Common fragment ions observed include XeF₄⁺, XeF₃⁺, XeF₂⁺, and XeF⁺ osti.govaip.orgosti.gov. The measurement of appearance potentials (AP) for these ions provides critical data for calculating thermochemical properties. For instance, studies have reported appearance potentials for ions such as Xe⁺ from XeF₄ osti.govnist.govnist.gov. From such data, the heat of formation for XeF₄ has been determined to be approximately -53 kcal/mol, and the average Xe-F bond dissociation energy (D(Xe-F)) has been calculated to be around 26 kcal/mol osti.gov. Mass spectrometry has also identified ion-molecule reactions occurring within the ion source, such as the formation of Xe₂F₅⁺ through anion-molecule collisions osti.gov.
Ion-Molecule Reactions in the Gas Phase
Mass spectrometry is also employed to study ion-molecule reactions occurring in the gas phase. Investigations involving mass-spectrometric probing of diffusion clouds have examined the reactions of hydrogen atoms with xenon fluorides, including XeF₄ researchgate.netresearchgate.net. These studies contribute to understanding the reaction mechanisms and kinetics of these reactive species.
Electronic Spectroscopy: Ultraviolet (UV) and X-ray Photoelectron Spectroscopy (XPS)
Electronic spectroscopy provides insights into the electronic transitions and binding energies of electrons within the XeF₄ molecule.
Ultraviolet (UV) Spectroscopy
UV spectroscopy has been utilized to study the absorption characteristics of gaseous and solid XeF₄ in the vacuum ultraviolet (VUV) region, typically between 50 and 160 eV researchgate.netaip.orgscilit.com. The observed absorption features have been correlated with electronic transitions originating from the xenon 4d and 4p subshells to higher energy levels, such as "5p", 6s, 6p, and 7p orbitals researchgate.netaip.orgscilit.com. The spin-orbit splitting observed in the molecular 4d levels closely resembles that of the free xenon atom researchgate.netaip.orgscilit.com. Furthermore, studies have reported the observation of ligand field splitting of core levels and identified the 4d→"5p" transition in XeF₄ as indicative of a dynamic Jahn-Teller effect researchgate.netaip.orgscilit.com. Weak absorption bands in XeF₄ have been identified at approximately 2280 Å and 2580 Å, which are attributed to vibronic transitions aip.org. Theoretical calculations, such as semi-empirical molecular orbital studies, have shown good agreement with the experimentally observed electronic transitions in the far UV spectrum tandfonline.com.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is employed to determine the binding energies (BE) of core electrons in XeF₄, providing information about the electronic environment of the atoms. The primary peak used for chemical state analysis is the Xe 3d₅/2 core level, which is typically observed around 669 eV xpsdatabase.netxpsdatabase.com. Other significant xenon core level binding energies include Xe 3d₃/2 at approximately 682.13 eV, Xe 3p₁/2 at 995 eV, Xe 3p₃/2 at 934 eV, Xe 4s at 206 eV, and Xe 4d levels xpsdatabase.netxpsdatabase.com. XPS analysis requires careful data collection, with recommended parameters for pass energy, scan number, dwell time, and step size to achieve reliable results xpsdatabase.netxpsdatabase.com. It is noted that chemical state differentiation can be challenging, and samples may be susceptible to degradation under prolonged X-ray exposure xpsdatabase.netxpsdatabase.com. Similar to UV spectroscopy, XPS studies have also indicated ligand field splitting effects on the core levels of XeF₄ researchgate.netaip.orgscilit.com.
Core Level Shifts and Valence Band Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of materials. Studies on XeF₄ have utilized XPS to probe its core electronic levels and valence band structure.
The presence of fluorine atoms significantly influences the electronic environment of the xenon atom. The electronegative fluorine atoms withdraw electron density from the central xenon atom, leading to chemical shifts in the core-level binding energies compared to atomic xenon. For instance, the Xe 1s ionization energy in XeF₄ exhibits a chemical shift relative to atomic xenon, attributed to the modification of the valence electron charge distribution by the fluorine ligands researchgate.netacs.org. XPS studies have analyzed the Xe 4s, 4p, 4d, and 3d core levels, as well as the F 1s levels, to understand these electronic interactions acs.orgxpsdatabase.comxpsdatabase.net. The Xe 3d₅/₂ core level, often used as a primary signal for chemical state analysis, has a binding energy of approximately 669.5 eV for elemental xenon, with XeF₄ being a subject of such studies xpsdatabase.comxpsdatabase.net.
The valence band XPS spectra of XeF₄ provide information about the occupied molecular orbitals. These spectra, when analyzed in conjunction with theoretical calculations, help in understanding the bonding and electronic structure of the molecule acs.orgresearchgate.netelettra.eu.
Table 1: Selected XPS Core-Level Binding Energies for Elemental Xenon
| Element | Core Level | Binding Energy (eV) | Source |
| Xe | 3d₅/₂ | 669.48 | xpsdatabase.comxpsdatabase.net |
| Xe | 3d₃/₂ | 682.13 | xpsdatabase.comxpsdatabase.net |
Shake-up Satellites and Electronic Excitation Studies
Shake-up Satellites: In XPS, shake-up satellites are features observed at higher binding energies (lower kinetic energies) than the main photoelectron peaks. They arise from inelastic processes during photoionization where a valence electron is excited to a higher unoccupied molecular orbital (shake-up) or ejected into the continuum (shake-off) simultaneously with the core electron emission youtube.comyale.eduresearchgate.net. While specific shake-up satellite data for XeF₄ is not extensively detailed in the provided snippets, their presence is acknowledged as a possibility in XPS studies of molecules with unsaturated bonds or specific electronic structures youtube.comxpsdatabase.net. The study of these satellites can offer further insights into the electronic relaxation processes and the nature of unoccupied electronic states in XeF₄.
Electronic Excitation Studies: The absorption spectra of gaseous and solid XeF₄ have been investigated in the vacuum ultraviolet (UV) and soft X-ray regions (50–160 eV) researchgate.netscilit.comaip.org. These studies reveal electronic transitions from the xenon 4d and 4p subshells to higher-lying orbitals, such as "5p", 6s, 6p, and 7p levels researchgate.netscilit.comaip.org. The absorption spectrum of XeF₄ is characterized by several bands, including a weak band around 2265 Å, and stronger bands at approximately 1840 Å and 1325 Å acs.org.
These studies have also provided evidence for phenomena such as spin-orbit splitting of the molecular 4d level, which is found to be comparable to that of the free xenon atom researchgate.netscilit.comaip.org. Furthermore, ligand field splitting of core levels has been observed for the first time in these studies, and the 4d→"5p" transition in XeF₄ has been suggested to involve a dynamic Jahn-Teller effect researchgate.netscilit.comaip.org. Threshold electron-impact excitation studies, however, have not found evidence for low-lying electronic states in XeF₄ aip.org.
Table 2: UV-Vis Absorption Bands of this compound (Gas Phase)
| Wavelength (Å) | Intensity (f) |
| 2265 | 0.008 |
| 1840 | 0.22 |
| 1325 | 0.80 |
Other Advanced Spectroscopic Probes (e.g., Mössbauer, ESR)
Mössbauer Spectroscopy: Mössbauer spectroscopy, particularly using the ¹²⁹Xe isotope, has been instrumental in elucidating the chemical structure and bonding in xenon compounds. Pioneering work by Perlow and coworkers utilized the Mössbauer effect of the gamma-ray emission following the beta decay of ¹²⁹I to study XeF₂ and XeF₄ annualreviews.orgiaea.organl.govannualreviews.org. These studies revealed that both XeF₂ and XeF₄ exhibit significant quadrupole splittings, indicative of the electric field gradient at the ¹²⁹Xe nucleus. These splittings are consistent with the known molecular geometries: a linear structure for XeF₂ and a square planar structure for XeF₄ annualreviews.organnualreviews.org. The observed quadrupole splitting values for XeF₄ were reported to be around 41.9 mm/sec annualreviews.org. Notably, these compounds showed no appreciable isomer shift relative to the ¹²⁹I source, suggesting a specific electronic configuration around the xenon atom annualreviews.org.
Table 3: Mössbauer Spectroscopy Data for this compound
| Isotope | Compound | Quadrupole Splitting (mm/sec) | Isomer Shift (relative to NaI) |
| ¹²⁹Xe | XeF₄ | 41.9 | No appreciable shift |
Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy has been employed to detect and characterize radical species formed within XeF₄ crystals upon irradiation. Specifically, the XeF radical has been identified in single crystals of XeF₄ γ-irradiated at 77 K aip.orgaip.org. The ESR spectra provided detailed information about the hyperfine interactions with ¹⁹F and ¹²⁹Xe nuclei, as well as g-values, which are indicative of the electronic environment of the radical aip.orgaip.org.
The unpaired electron in the XeF radical is found to occupy a σ orbital, which has a character predominantly derived from F 2p and Xe 5p atomic orbitals aip.orgaip.org. The anisotropic hyperfine interaction constants for ¹⁹F and ¹²⁹Xe were determined for magnetic field directions parallel and perpendicular to the Xe-F bond:
Table 4: ESR Hyperfine Interaction Constants and g-values for the XeF Radical in XeF₄
| Parameter | Value (Parallel to Xe-F) | Value (Perpendicular to Xe-F) | Units |
| ¹⁹F Hyperfine Interaction Constant (F) | 2649 | 540 | Mc |
| ¹²⁹Xe Hyperfine Interaction Constant (Xe) | 2368 | 1224 | Mc |
| g-value (g∥) | 1.9740 | - | - |
| g-value (g⊥) | - | 2.1251 | - |
The observed g-values deviate from the free-spin value, which is interpreted as the result of interactions between the orbital ground state and excited states of the molecule aip.orgaip.org.
Compound List:
this compound (XeF₄)
Computational and Theoretical Investigations
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT methods are foundational in the theoretical study of XeF₄, providing detailed information about its molecular geometry, electronic distribution, and vibrational modes.
Computational studies consistently predict XeF₄ to adopt a square planar geometry . This configuration arises from the arrangement of four fluorine atoms around the central xenon atom, with two lone pairs of electrons occupying the axial positions, minimizing electron-electron repulsion according to Valence Shell Electron Pair Repulsion (VSEPR) theory vaia.comtestbook.com. Ab initio calculations, including Self-Consistent Field (SCF) theory and methods employing effective core potentials, have confirmed this square planar structure with high symmetry researchgate.netumich.edu. Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) have also been utilized to optimize the geometry, reinforcing the square planar arrangement researchgate.net. Experimental and computational data indicate Xe-F bond lengths typically around 2.02 Å materialsproject.org. The energetic landscape, in this context, is characterized by this stable, low-energy square planar minimum, with deviations from this geometry leading to higher potential energies.
Table 6.1.1: Calculated Xe-F Bond Lengths
| Method/Level of Theory | Xe-F Bond Length (Å) | Reference |
| Effective Core Potentials (SCF-MO) | ~2.02 | researchgate.netumich.edu |
| DFT/MP2 | ~2.00-2.01 | researchgate.net |
| Experimental (from high-res IR) | 193.487(3) | aip.org |
The vibrational spectrum of XeF₄ is a crucial aspect studied computationally, often in conjunction with experimental infrared (IR) and Raman spectroscopy. The molecule belongs to the D₄h point group, which dictates its vibrational modes and their activity in IR and Raman spectra according to group theory utk.edulibretexts.orgcsbsju.edupsu.edu.
Calculations using DFT and ab initio methods, including SCF, MP2, and coupled cluster theory (CCSD(T)), have been performed to predict harmonic and anharmonic force fields and vibrational frequencies researchgate.netaip.org. These theoretical predictions guide the assignment of experimental spectra. The D₄h symmetry leads to specific selection rules: modes with 'u' symmetry are IR active, while those with 'g' symmetry are Raman active, with no coincidences between the two (mutual exclusion rule) utk.edulibretexts.orgcsbsju.edupsu.edu.
Experimentally observed IR frequencies are typically around 161, 291, and 586 cm⁻¹ libretexts.orgcsbsju.edu, with some variations noted in different studies osti.gov. Raman spectra show peaks at approximately 218, 524, and 554 cm⁻¹ libretexts.orgcsbsju.edu. Computational simulations aim to reproduce these values and assign them to specific vibrational modes (stretches and bends) with particular symmetries (e.g., a₁g, b₁g, b₂g for Raman; a₂u, e<0xE1><0xB5><0xA3> for IR) utk.edulibretexts.orgcsbsju.eduyoutube.com.
Table 6.1.2: Vibrational Frequencies of XeF₄ (cm⁻¹)
| Mode Type | Symmetry | Experimental (IR) | Experimental (Raman) | Calculated (Simulated) | Reference(s) |
| Stretch | a₁g | - | ~524, 554 | - | libretexts.orgcsbsju.edu |
| Stretch | b₁g | - | ~218 | - | libretexts.orgcsbsju.edu |
| Bend | a₂u | ~291 | - | - | libretexts.orgcsbsju.edu |
| Bend | e<0xE1><0xB5><0xA3> | ~161, 586 | - | - | libretexts.orgcsbsju.edu |
Note: Some experimental values may vary slightly between sources. Calculated values are often used to confirm assignments.
Post-Hartree-Fock Methods (e.g., MP2, CCSD, CCSD(T))
Higher-level correlated methods, such as MP2, Coupled Cluster with Singles and Doubles (CCSD), and CCSD(T) (including perturbative triples), are employed to achieve greater accuracy in calculating thermochemical properties and reaction energetics for XeF₄ and related xenon compounds.
CCSD(T) calculations, often combined with extrapolations to the complete basis set (CBS) limit and inclusion of core-valence, scalar relativistic, and spin-orbit corrections, are used to predict heats of formation and atomization energies with near chemical accuracy (±1 kcal/mol) acs.orgpnnl.govresearchgate.net. These methods are crucial for accurately determining the stability of xenon fluorides and their relative energies. For instance, calculations have provided predicted heats of formation for XeF₄ around -42.5 kcal/mol pnnl.gov. While explicit Xe-F bond dissociation energies for XeF₄ are not detailed in the provided snippets, these high-level methods are fundamental for calculating such energetic parameters and understanding the stability of chemical bonds within the molecule. MP2 calculations are also used, for example, in computing vibrational zero-point energies researchgate.netpnnl.gov.
Reaction Pathway and Transition State Analysis
While the provided search results offer limited direct computational studies on the specific reaction pathways and transition states of XeF₄ itself, computational chemistry plays a vital role in analyzing such processes. Methods like the Nudged Elastic Band (NEB) method are developed and applied to find transition states and map reaction coordinates for various chemical transformations ims.ac.jpfossee.in. Molecular dynamics simulations, informed by ab initio calculations, can also provide insights into dynamic processes, such as the dissociation of XeF₆ leading to XeF₄ on a surface researchgate.net. Studies on related xenon compounds, like the exchange between XeF₂ and F⁻, also employ computational chemistry to analyze potential transition states and intermediates jyu.fi. The application of these advanced computational techniques to XeF₄ would involve mapping its potential energy surface to understand its reactivity and decomposition pathways.
Solvation Models and Environmental Effects on Reactivity
The behavior of XeF₄ in different environments, particularly in solution, is studied using computational methods that incorporate solvation effects. The Polarizable Continuum Model (PCM) is a common approach implemented within DFT frameworks to simulate solvent effects researchgate.net. These calculations, often incorporating relativistic effects due to the heavy nature of xenon, are used to predict properties such as NMR shielding constants in solution researchgate.net. Understanding how solvent molecules interact with XeF₄ helps in predicting its reactivity and stability in various chemical media.
Compound Name Table:
| Chemical Name | Chemical Formula |
| Xenon tetrafluoride | XeF₄ |
| Xenon difluoride | XeF₂ |
| Xenon hexafluoride | XeF₆ |
| Xenon trioxide | XeO₃ |
| Xenon oxytetrafluoride | XeOF₄ |
Prediction of Novel Xenon(IV) Species and Derivatives
Theoretical chemists have actively engaged in predicting the existence and properties of new xenon(IV) species and derivatives, expanding the known landscape of xenon chemistry. These endeavors leverage computational methods to explore potential reaction pathways, stable molecular configurations, and the energetic feasibility of hypothetical compounds.
Research has focused on predicting novel anions and cations involving xenon in its +4 oxidation state, building upon the known chemistry of XeF₃⁺ and XeF₅⁻. For instance, theoretical studies have explored the possibility of new noble gas-containing anions, such as those incorporating oxygen and boron or nitrogen and oxygen, with xenon as a central atom. These predictions often involve extensive calculations of molecular geometries, vibrational frequencies, and relative energies to assess stability. For example, studies have investigated anions of the type OBONgO⁻ and OCNNgO⁻, where Ng represents noble gases including xenon, predicting their potential stability under specific conditions mdpi.com.
Furthermore, computational approaches have been instrumental in identifying potential new neutral xenon compounds. Theoretical predictions have suggested the existence of species like F₄XeOsF₄, indicating a continued effort to expand the repertoire of neutral xenon-containing molecules through computational design acs.org. The synthesis of xenon dioxide (XeO₂) in 2011, which was predicted by ab initio quantum chemistry methods prior to its experimental realization, exemplifies the predictive power of theoretical chemistry in this field wikipedia.orgresearchgate.net. These theoretical explorations are crucial for guiding experimental synthesis efforts and for a deeper understanding of the chemical bonding capabilities of xenon.
Theoretical Studies on Non-Covalent Interactions Involving this compound
This compound is recognized for its ability to participate in non-covalent interactions, particularly "noble gas bonding" or "aerogen bonding," a term coined to describe attractive interactions between an electron-rich atom or group and a Group 18 element acting as an electron acceptor mdpi.comfrontiersin.orgnih.gov. Theoretical studies have extensively investigated these interactions, employing methods such as Density Functional Theory (DFT) with various functionals (e.g., PBE1PBE-D3/def2-TZVP) and analyzing Molecular Electrostatic Potential (MEP) surfaces to map regions of positive electrostatic potential (σ-holes and π-holes) on the xenon atom frontiersin.orgnih.govresearchgate.netnih.govresearchgate.net.
These theoretical investigations reveal that XeF₄ can act as a Lewis acid in non-covalent bonding. The MEP surfaces of XeF₄ indicate regions of positive potential, particularly along the extensions of the Xe-F bonds, which can interact with electron-rich centers of other molecules nih.govresearchgate.net. Studies have shown that XeF₄ can form Xe⋯F contacts in crystal structures, engaging in attractive interactions with adjacent molecules nih.govresearchgate.net. For example, in adducts like XeF₂·XeF₄, the central xenon atom in XeF₄ establishes Xe⋯F contacts with neighboring XeF₂ molecules nih.gov.
Furthermore, XeF₄ has been theoretically studied for its ability to engage in π-hole interactions with aromatic systems, similar to other halogen-containing molecules. While specific interaction energy data for XeF₄ with aromatic systems are less detailed in the provided snippets compared to XeO₃, the general principle applies: XeF₄ can interact with electron-rich π-systems nih.gov. The strength of these noble gas bonds is influenced by the polarizability of xenon (27.06 a.u.) and the electron-withdrawing nature of the fluorine atoms, making xenon a potent participant in these interactions frontiersin.org. Theoretical analyses using methods like Quantum Theory of Atoms in Molecules (QTAIM) further characterize the nature of these bonds, distinguishing between covalent and non-covalent contributions researchgate.net.
Table 1: Calculated Properties of Xenon Fluorides
| Compound | Average Xe-F Bond Energy (kcal/mol) | Heats of Formation (0 K, kcal/mol) (Calculated) |
| XeF₂ | 31.0 | -48.8 (G4MP2-XK) researchgate.net |
| XeF₄ | 30.9 | -73.5 (G4MP2-XK) researchgate.net |
| XeF₆ | 29.7 | -96.1 (G4MP2-XK) researchgate.net |
Note: Calculated heats of formation for XeF₄ are reported to be more positive than experimental values by approximately 3.6 kcal/mol researchgate.net. Average bond energies are derived from general trends in xenon fluoride (B91410) chemistry acs.orgacs.org.
Table 2: Representative Non-Covalent Interaction Energies
| Interaction Type | Example System | Interaction Energy (kcal/mol) | Reference |
| Noble Gas-π (Ng-π) | XeO₃···C₆H₆ (Benzene) | -12.4 | nih.gov |
| Lone Pair⋯π | XeO₃···C₆F₆ (Hexafluorobenzene) | -5.1 | nih.gov |
| Xenon⋯Fluorine (Xe⋯F) | XeF₄ in crystal structures (general trend) | Varies; attractive | nih.govresearchgate.net |
Note: While direct interaction energy values for XeF₄ with aromatic systems are not explicitly detailed in the provided snippets, XeO₃ serves as a comparable model for Xe(IV) compounds exhibiting π-hole interactions. The Xe⋯F interactions in crystal structures are confirmed to be attractive and significant in packing nih.govresearchgate.net.
Compound List
this compound (XeF₄)
Xenon difluoride (XeF₂)
Xenon hexafluoride (XeF₆)
Xenon trioxide (XeO₃)
Xenon dioxide (XeO₂)
Xenon tetroxide (XeO₄)
Xenon trifluoride cation (XeF₃⁺)
Xenon pentafluoride anion (XeF₅⁻)
Xenon difluoride-xenon tetrafluoride adduct (XeF₂·XeF₄)
Xenon oxide difluoride (XeOF₂)
F₂OXeN=CCH₃
[XeF₃⁺][SbF₆⁻]
[XeF₃⁺][Sb₂F₁₁⁻]
[KrSF₅]⁺
F₄XeOsF₄
OBONgO⁻ (Ng=He, Ar, Kr, Xe)
OCNNgO⁻ (Ng=He, Ar, Kr, Xe)
[C₆F₅Xe]⁺
[C₆F₅Xe]Cl
[C₆F₅XeCl][AsF₆]
Bis(pentafluorophenyl)xenon
HXeO⁻ (where X=F, Cl, Br)
HXeOH
[XeAr][BF₄]
[(2,6-F₂C₆H₃)Xe][BF₄]
[(4-FC₆H₄)Xe][BF₄]
[(2-F₂C6H4)Xe][BF₄]
[BrOF₂][AsF₆]·2KrF₂
[BrOF₂][AsF₆]·2XeF₂
Advanced Research Applications and Derivatization in Specialized Chemical Synthesis
Utilization as a Reagent in Noble Gas Chemistry
As one of the earliest synthesized binary compounds of xenon, XeF₄ serves as a crucial precursor and reagent in the expanding field of noble gas chemistry. researchgate.net Its ability to act as both a fluoride (B91410) donor and acceptor, as well as a powerful oxidizing agent, allows for the synthesis of a variety of complex xenon-containing species. researchgate.netsimply.science
Synthesis of Complex Xenon Fluorine-Containing Anions and Cations
Xenon tetrafluoride's reactivity with Lewis acids and bases is a cornerstone of its utility in forming complex ions. When reacting with strong fluoride ion acceptors, such as pentafluorides of antimony (SbF₅), arsenic (AsF₅), and phosphorus (PF₅), XeF₄ donates a fluoride ion to form the trifluoroxenonium(IV) cation, [XeF₃]⁺. researchgate.netsimply.science This reaction underscores the Lewis base character of XeF₄.
Conversely, in the presence of strong fluoride ion donors, XeF₄ can act as a Lewis acid, accepting a fluoride ion to form the pentafluoroxenate(IV) anion, [XeF₅]⁻. researchgate.net These reactions have been pivotal in the systematic study of xenon's coordination chemistry and have led to the isolation and structural characterization of numerous complex salts.
Table 1: Representative Reactions of this compound in the Synthesis of Complex Ions
| Reactant | Product Cation/Anion | Counterion |
| SbF₅ | [XeF₃]⁺ | [SbF₆]⁻ |
| AsF₅ | [XeF₃]⁺ | [AsF₆]⁻ |
| PF₅ | [XeF₃]⁺ | [PF₆]⁻ |
This table illustrates the role of XeF₄ as a fluoride donor in the presence of strong Lewis acids.
Formation of Organoxenon(IV) Compounds
The synthesis of compounds featuring a direct xenon-carbon bond has been a significant milestone in noble gas chemistry, and this compound has played a pioneering role in the development of tetravalent organoxenon compounds. wikipedia.org The first organoxenon(IV) compound, [C₆F₅XeF₂][BF₄], was synthesized in 2004 through the reaction of this compound with pentafluorophenylboron difluoride (C₆F₅BF₂). wikipedia.orgresearchgate.net
This groundbreaking synthesis opened a new chapter in organometallic chemistry, demonstrating that xenon in a +4 oxidation state could form a stable bond with an organic moiety. researchgate.net The resulting [C₆F₅XeF₂]⁺ cation is a powerful oxidative fluorinating agent, capable of fluorinating substrates such as triphenylphosphine and iodopentafluorobenzene. wikipedia.orgresearchgate.net
Application in Material Science Research
The strong fluorinating power of this compound is not limited to the synthesis of novel compounds; it is also harnessed in the field of material science for the precise modification and etching of advanced materials. mit.edu
Surface Modification and Functionalization Studies
The ability of this compound to introduce fluorine atoms onto a material's surface is a key aspect of its application in surface modification. This process can dramatically alter the surface properties of a material, including its hydrophobicity, chemical reactivity, and biocompatibility. matexcel.com By creating a fluorinated surface layer, the material can be rendered more resistant to chemical attack or adhesion. While direct studies on XeF₄ for surface functionalization are a niche area, the principle of using xenon fluorides for fluorination is well-established and offers potential for creating novel surfaces with tailored properties. acs.orgosti.gov
Role in Analytical Chemistry Methodologies
The reactivity of this compound with specific compounds has been leveraged for analytical purposes. One notable application is in the quantitative analysis of hydrogen. XeF₄ reacts rapidly and quantitatively with hydrogen gas to produce xenon and hydrogen fluoride. This reaction can be used as the basis for an analytical method to determine the concentration of XeF₄. While not a widespread analytical technique, it demonstrates the potential for harnessing the specific reactivity of this compound for chemical analysis.
This compound has transcended its initial identity as a chemical curiosity to become a versatile tool in specialized areas of scientific research. Its fundamental role in advancing noble gas chemistry through the synthesis of complex ions and the first organoxenon(IV) compound is undeniable. Furthermore, its utility in material science for controlled etching and potential for surface modification, along with its niche applications in analytical chemistry, underscore the continuing importance of this unique noble gas compound in pushing the boundaries of chemical synthesis and material engineering.
Degradation of Polymer Matrices for Trace Impurity Analysis (e.g., Silicone Rubber)
This compound (XeF₄) serves as a highly effective reagent for the digestion of polymer matrices, particularly in the field of trace impurity analysis. Its utility lies in its ability to selectively react with the organic polymer backbone while leaving behind non-volatile inorganic impurities for subsequent analysis. A prime example of this application is the degradation of silicone rubber.
Silicone rubber, a polysiloxane, is notoriously difficult to dissolve or digest using conventional wet ashing methods with acids, which can introduce contaminants and are often incomplete. XeF₄ provides a clean and efficient alternative. The process involves exposing the silicone rubber sample to XeF₄ gas at a moderately elevated temperature. The powerful fluorinating nature of this compound breaks down the silicon-oxygen and silicon-carbon bonds within the polymer structure.
The reaction converts the silicon and organic components of the polymer into volatile gaseous products, such as silicon tetrafluoride (SiF₄), carbon tetrafluoride (CF₄), and hydrogen fluoride (HF). These gaseous byproducts can be easily removed from the reaction vessel, leaving a solid residue of any metallic or other non-volatile trace impurities that were present in the original polymer matrix wikipedia.org. This residue can then be analyzed using sensitive elemental analysis techniques without interference from the bulk polymer.
Detailed Research Findings:
Selective Reactivity: this compound reacts readily with the silicone polymer but does not react with many of the metallic impurities of interest.
Formation of Gaseous Products: The conversion of the polymer matrix into simple gaseous compounds ensures a clean separation of the impurities wikipedia.org.
Application: This method is particularly valuable for quality control in the electronics industry, where high-purity silicone rubbers are used, and even trace metallic contaminants can affect performance.
Precursor for Xenon-Oxygen Compounds and Mixed Halides
This compound is a fundamental starting material in the synthesis of various other xenon compounds, including xenon-oxygen compounds (xenon oxides and oxyfluorides) and other xenon fluorides. Its role as a precursor is pivotal in expanding the known chemistry of this noble gas.
Synthesis of Xenon-Oxygen Compounds:
The reaction of this compound with water is a key route to producing xenon-oxygen compounds. The nature of the product depends significantly on the reaction conditions, particularly the stoichiometry of the water.
Complete Hydrolysis: When XeF₄ reacts with an excess of water, it undergoes a disproportionation reaction to produce solid, explosive xenon trioxide (XeO₃), elemental xenon, oxygen gas, and hydrofluoric acid wikipedia.orgaakash.ac.in.
6 XeF₄ + 12 H₂O → 2 XeO₃ + 4 Xe + 3 O₂ + 24 HF wikipedia.org
Reaction with Ice: Pouring this compound over ice results in the formation of xenon dioxide (XeO₂) allen.inwikipedia.org.
Partial Hydrolysis: Careful, controlled (partial) hydrolysis of XeF₄ can yield xenon oxydifluoride (XeOF₂) aakash.ac.in.
XeF₄ + H₂O → XeOF₂ + 2 HF
Precursor for Other Xenon Halides:
This compound can be converted to other xenon fluorides, demonstrating its role as a versatile precursor in xenon halide chemistry.
Reduction to Xenon Difluoride: XeF₄ can be reduced by xenon gas at elevated temperatures (e.g., 400°C) to produce xenon difluoride (XeF₂) aakash.ac.in. This reaction is useful for synthesizing XeF₂ when XeF₄ is a more readily available starting material.
XeF₄ + Xe → 2 XeF₂ aakash.ac.in
The table below summarizes key reactions where this compound acts as a precursor.
| Reactant(s) | Product(s) | Compound Class Formed |
| XeF₄, H₂O (excess) | XeO₃, Xe, O₂, HF | Xenon Oxide |
| XeF₄, H₂O (ice) | XeO₂ | Xenon Oxide |
| XeF₄, H₂O (controlled) | XeOF₂, HF | Xenon Oxyfluoride |
| XeF₄, Xe | XeF₂ | Xenon Halide |
Future Research Directions and Emerging Areas
Exploration of New Reaction Pathways and Catalytic Applications
While xenon tetrafluoride is well-established as a potent fluorinating agent, ongoing research seeks to refine its synthetic utility and uncover new modes of reactivity. mit.edumit.edu Future work is focused on expanding its application in organic and inorganic synthesis, particularly for reactions requiring controlled and selective fluorination. mit.edu
Key research areas include:
Selective Fluorination: Developing methods to selectively fluorinate complex organic molecules. This compound's reactivity can be tuned by varying reaction conditions, potentially allowing it to target specific functional groups, a significant advantage over less selective reagents. aau.dk
Synthesis of Novel Compounds: Using XeF₄ as a precursor for creating other xenon compounds and novel fluorinated materials. mit.edu Its reaction with various substances can lead to the formation of compounds with unique optical, electrical, and mechanical properties. mit.edumit.edu
Decomposition Agent: Investigating its use in specialized applications, such as the decomposition of silicone rubber for the analysis of trace metal impurities. alchetron.com This pathway utilizes the reaction of XeF₄ with the silicone backbone to produce simple gaseous products, leaving behind the metallic components for analysis. wikipedia.org
Although direct catalytic applications of XeF₄ are not yet widespread, its role as a stoichiometric fluorinating agent is a precursor to developing catalytic cycles where a xenon species is regenerated. Research into its interaction with transition metals and other Lewis acids could pave the way for catalytic systems that use xenon fluorides to facilitate challenging fluorination reactions.
Investigation of this compound in Extreme Conditions (High Pressure, Low Temperature)
The behavior of noble gas compounds under extreme conditions is a burgeoning field of research, offering fundamental insights into chemical bonding and material stability. Recent theoretical and experimental studies on xenon fluorides under high pressure have yielded surprising results that challenge conventional chemical principles.
First-principles calculations and crystal structure searches have revealed that high pressure selectively stabilizes certain xenon-fluorine compounds, including this compound. acs.orgnih.gov A significant finding is that xenon difluoride (XeF₂), the most stable xenon fluoride (B91410) at ambient pressure, is predicted to become unstable above 81 GPa. acs.orgnih.govresearchgate.net Under these immense pressures, XeF₂ is expected to decompose into this compound (XeF₄) and other xenon-rich compounds. researchgate.net This pressure-induced stabilization of higher fluorides like XeF₄ is an unexpected trend that opens new avenues for high-pressure synthesis. acs.orgnih.gov
| Compound | Predicted Behavior Under High Pressure | Pressure Range | Key Finding |
|---|---|---|---|
| Xenon Difluoride (XeF₂) | Becomes unstable and decomposes | > 81 GPa | Decomposes into XeF₄ and xenon-rich compounds. acs.orgnih.govresearchgate.net |
| This compound (XeF₄) | Stabilized by pressure | > 81 GPa | A product of XeF₂ decomposition at high pressure. acs.orgnih.govresearchgate.net |
| Xenon Hexafluoride (XeF₆) | Stabilized by pressure | High Pressure | Shows increased stability along with XeF₄. acs.orgnih.gov |
| Xenon-Rich Compounds (e.g., Xe₂F) | Stabilized by pressure | High Pressure | Predicted to form, featuring novel Xe-Xe covalent bonds. acs.orgnih.govresearchgate.net |
Future experimental work will focus on verifying these theoretical predictions, requiring sophisticated techniques to synthesize and characterize materials within diamond anvil cells at pressures exceeding 80 GPa. Low-temperature studies, often coupled with matrix isolation techniques, will continue to be crucial for trapping and spectroscopically analyzing reactive intermediates and novel molecular structures involving XeF₄.
Development of Advanced Computational Models for Noble Gas Compounds
The chemistry of noble gases, particularly under pressure, has become a fertile testing ground for advanced computational methods. frontiersin.org The surprising stabilities and bonding patterns predicted for compounds like XeF₄ under pressure were largely discovered through first-principles crystal structure search methods. frontiersin.org These computational techniques allow researchers to predict the existence and structure of new compounds before they are synthesized in the lab.
Future development in this area will focus on:
Improving Accuracy: Enhancing the accuracy of computational methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods, to better predict the electronic structures, reaction energies, and spectroscopic properties of noble gas compounds. nih.govnih.gov
Modeling Complex Systems: Developing models that can handle the complex interactions in larger systems, such as XeF₄ adducts or its behavior in different solvent environments.
Dynamic Simulations: Employing molecular dynamics simulations to understand the reaction mechanisms and phase transitions of this compound and related compounds, especially under extreme conditions.
These advanced computational models are indispensable tools that not only explain experimental observations but also guide the search for new chemical phenomena, reducing the need for purely exploratory synthesis. frontiersin.org
| Method | Application | Relevance to XeF₄ |
|---|---|---|
| First-Principles Crystal Structure Search | Predicting stable crystal structures of new compounds under various conditions. frontiersin.org | Used to predict the stability of XeF₄ at high pressure. acs.orgnih.gov |
| Density Functional Theory (DFT) | Calculating electronic structures, geometries, and energies of molecules and solids. nih.gov | Used to evaluate structural models and understand bonding in XeF₄ adducts. nih.govnih.gov |
| Periodic DFT Calculations | Modeling the properties of crystalline solids and periodic systems. | Applied to study the structural models of xenon fluoride adducts with metal fluorides. nih.gov |
Design of Novel Materials Incorporating Xenon(IV) Fluorides
This compound is a valuable precursor for the synthesis of advanced materials, particularly those rich in fluorine. mit.edumit.edu Fluorinated materials often exhibit desirable properties such as high thermal stability, chemical inertness, and unique optical and electronic characteristics. mit.edu
Emerging research directions include:
Fluorinated Polymers: Using XeF₄ as a fluorinating agent in polymerization reactions to create new polymers with high fluorine content. These materials could have applications in coatings, advanced lubricants, and membranes.
Inorganic Solids and Frameworks: Investigating the incorporation of XeF₄ or Xe(IV) moieties into inorganic crystal structures. This could lead to the creation of novel metal-organic frameworks (MOFs) or zeolitic materials with tailored porosities and catalytic properties.
Energy Storage: Exploring the potential of high-fluorine content materials derived from XeF₄ in high-energy-density applications, such as in advanced battery cathodes or as powerful oxidizing components in propellants.
The ability of xenon to form multiple bonds and coordinate with other elements provides a versatile platform for designing and building complex, functional materials that are inaccessible through conventional synthetic routes.
Interdisciplinary Research with Physics and Materials Engineering
The future of this compound research is inherently interdisciplinary, lying at the intersection of chemistry, physics, and materials engineering.
Condensed Matter Physics: The study of XeF₄ under high pressure is a prime example of collaboration with condensed matter physicists. acs.orgnih.govresearchgate.net Understanding the phase transitions, electronic properties (such as insulator-to-metal transitions), and novel bonding (like Xe-Xe bonds) that emerge under these conditions contributes to fundamental physics. acs.orgnih.gov
Materials Engineering: The knowledge gained from fundamental studies is being applied to engineer new materials. For instance, understanding how XeF₄ etches silicone can inform processes for microfabrication or surface modification. alchetron.comwikipedia.org Its use as a fluorinating agent is directly relevant to materials engineers seeking to create materials with specific properties like hydrophobicity or chemical resistance. mit.edumit.edu
This synergistic relationship is crucial for progress. Physicists provide the tools and theoretical frameworks to probe extreme states of matter, chemists synthesize and characterize the compounds, and materials engineers translate these fundamental discoveries into practical applications and new technologies.
Q & A
Q. What experimental methods are used to synthesize xenon tetrafluoride (XeF₄) in a laboratory setting?
XeF₄ is synthesized by reacting xenon gas with fluorine (F₂) under controlled conditions. The reaction occurs in a nickel reactor at elevated temperatures (≈400°C) and pressures, following the stoichiometric equation:
Post-synthesis, the product is purified via sublimation at 117°C to remove unreacted fluorine and xenon . Safety protocols for handling fluorine gas (e.g., inert atmosphere, corrosion-resistant equipment) are critical due to its extreme reactivity.
Q. How is the molecular geometry of XeF₄ determined experimentally?
The square planar geometry of XeF₄ is confirmed using VSEPR theory (Valence Shell Electron Pair Repulsion), which accounts for two lone pairs and four bonding pairs around the central Xe atom. Spectroscopic methods, such as Raman and infrared (IR) spectroscopy , validate this structure:
Q. What hybridization explains the bonding in XeF₄, and how does it influence reactivity?
XeF₄ undergoes sp³d² hybridization , where one 5s, three 5p, and two 5d orbitals of xenon hybridize to form six equivalent orbitals. Four orbitals bond with fluorine atoms, while two remain lone pairs. This hybridization results in a square planar geometry (bond angle: 90°) and explains XeF₄’s stability and weak polarity . The lone pairs contribute to its fluorinating and oxidizing properties.
Advanced Research Questions
Q. How do thermodynamic properties of XeF₄, such as entropy and heat capacity, reconcile with molecular data?
Adiabatic calorimetry measurements (5–350 K) provide thermodynamic functions:
- Heat capacity () at 298.15 K:
- Standard entropy () of solid XeF₄:
- Gas-phase entropy: (calculated via electron diffraction and vibrational frequencies) . Discrepancies between calorimetric and computed values (e.g., 11.4 J·K⁻¹·mol⁻¹) highlight the need for refined frequency assignments in computational models .
Q. What mechanistic pathways govern XeF₄’s hydrolysis and disproportionation reactions?
XeF₄ hydrolyzes rapidly in water via a disproportionation reaction :
The reaction involves intermediate formation of xenon oxyfluorides (e.g., XeOF₂) and is influenced by pH and temperature. Kinetic studies using isotopic labeling (¹⁷O, ¹⁸O) and NMR spectroscopy can elucidate reaction intermediates .
Q. How does XeF₄ interact with other xenon fluorides (e.g., XeF₆) in complex formation?
Reactions between XeF₄ and XeF₆ yield hypervalent xenon species, such as [XeF₅]⁺ salts. For example:
These reactions are studied via low-temperature X-ray crystallography and Raman spectroscopy to characterize ionic structures and fluorine bridging modes .
Q. What computational methods validate XeF₄’s electronic structure and spectroscopic data?
Density Functional Theory (DFT) and ab initio calculations simulate XeF₄’s vibrational frequencies and bond angles. For instance:
- Calculated IR frequencies: ~160–590 cm⁻¹ (aligned with experimental data) .
- Electron localization studies confirm lone pair distribution and hybridization . Discrepancies in computational models (e.g., underestimated ν₇ frequencies) necessitate basis-set adjustments .
Methodological Considerations
Q. How can researchers address contradictions in reported bond angles or spectroscopic data for XeF₄?
Contradictions arise from experimental conditions (e.g., temperature, purity) or computational approximations. To resolve these:
- Cross-validate data using multiple techniques (e.g., IR, Raman, X-ray).
- Refine computational parameters (e.g., basis sets, anharmonic corrections).
- Replicate synthesis under ultra-high purity conditions to minimize impurities .
Q. What safety protocols are critical when designing experiments with XeF₄?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
